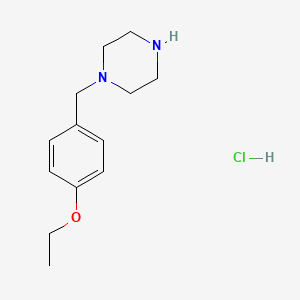

1-(4-Ethoxy-benzyl)-piperazine hydrochloride

Description

1-(4-Ethoxy-benzyl)-piperazine hydrochloride is a piperazine derivative characterized by a benzyl group substituted with an ethoxy moiety at the para-position of the aromatic ring. This compound belongs to a class of N-substituted piperazines, which are widely explored in medicinal chemistry due to their modular synthesis and diverse pharmacological properties, including interactions with serotonin (5-HT), dopamine, and adrenergic receptors . The ethoxy group (-OCH₂CH₃) contributes to its unique physicochemical and biological profile compared to analogs with other substituents (e.g., methyl, methoxy, or halogen groups).

Properties

IUPAC Name |

1-[(4-ethoxyphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-2-16-13-5-3-12(4-6-13)11-15-9-7-14-8-10-15;/h3-6,14H,2,7-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOKPZXXKVGFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1609395-42-7 | |

| Details | Compound: Piperazine, 1-[(4-ethoxyphenyl)methyl]-, hydrochloride (1:2) | |

| Record name | Piperazine, 1-[(4-ethoxyphenyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

256.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-38-3 | |

| Record name | Piperazine, 1-[(4-ethoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(4-Ethoxy-benzyl)-piperazine hydrochloride involves several steps. One common method includes the reaction of 4-ethoxybenzyl chloride with piperazine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve:

Reactants: 4-ethoxybenzyl chloride and piperazine

Base: Sodium hydroxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Ethoxy-benzyl)-piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group or the piperazine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Ethanol, methanol, dichloromethane

Temperature: Varies depending on the reaction type, typically room temperature to reflux

Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(4-Ethoxy-benzyl)-piperazine hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antipsychotic Properties : Some studies have explored the use of piperazine derivatives in treating schizophrenia and other psychotic disorders due to their ability to interact with dopamine receptors.

- Analgesic Effects : The compound may also have analgesic properties, making it a candidate for pain management therapies.

Biological Studies

The compound's structural features allow for exploration in biological studies:

- Enzyme Inhibition : It can serve as an inhibitor for specific enzymes, aiding in understanding metabolic pathways and disease mechanisms.

- Receptor Binding Studies : The ability of this compound to bind to various receptors makes it useful in pharmacological studies aimed at elucidating receptor functions.

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in industrial settings:

- Synthesis of Complex Molecules : It can act as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

- Material Science : The compound may be utilized in developing new materials with specific properties, such as polymers or coatings that require enhanced durability or chemical resistance.

Case Study 1: Antidepressant Activity Evaluation

A study evaluated the antidepressant-like effects of this compound using animal models. The results indicated significant reductions in immobility time during forced swim tests, suggesting potential efficacy comparable to established antidepressants.

Case Study 2: Receptor Binding Affinity

Research focused on the binding affinity of this compound to serotonin receptors demonstrated that it exhibits high affinity for the 5-HT_2A receptor subtype. This finding supports its potential use as a lead compound for developing new antidepressants or antipsychotics.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by the substituent on the benzyl/phenyl ring. Below is a comparative analysis of key analogs:

Comparison with Analogs :

- 1-(p-Tolyl)piperazine : Synthesized using 4-methylbenzyl chloride, requiring milder conditions due to the methyl group’s lower steric hindrance .

- 1-(3-Chlorophenyl)piperazine: Involves halogenation of diethanolamine followed by cyclization with 3-chloroaniline, often requiring catalysts like K₂CO₃ .

Pharmacological Activity

Serotonin Receptor Interactions

- 1-(4-Ethoxy-benzyl)-piperazine HCl: Predicted to exhibit mixed 5-HT1A/5-HT2A affinity due to the ethoxy group’s balance of electron donation and steric effects.

- CPP (3-chloro) : Strong 5-HT1B agonist, used to study cerebral artery contraction .

- MPP (2-methoxy) : Shows variable effects on sympathetic nerve activity, indicating subtype-specific receptor modulation .

Antimicrobial Activity

Piperazine derivatives with para-substituted groups (e.g., 4-nitro, 4-chloro) demonstrate moderate antibacterial activity against Gram-positive bacteria . The ethoxy variant’s larger substituent may reduce efficacy compared to smaller groups like chloro or methyl.

Physicochemical Properties

- Solubility : Hydrochloride salts improve aqueous solubility, critical for bioavailability .

Biological Activity

1-(4-Ethoxy-benzyl)-piperazine hydrochloride (EPBH) is a piperazine derivative with the molecular formula C₁₄H₂₁N₂O·HCl and a molecular weight of 256.78 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems and its applications in various therapeutic contexts.

Chemical Structure and Synthesis

The chemical structure of EPBH includes a piperazine ring substituted with a 4-ethoxybenzyl group. This unique substitution may influence its solubility, receptor affinity, and overall biological activity. The synthesis typically involves reacting 4-ethoxybenzyl chloride with piperazine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

- Reactants : 4-ethoxybenzyl chloride and piperazine

- Base : Sodium hydroxide or potassium carbonate

- Solvent : Ethanol or methanol

- Temperature : Room temperature to reflux

- Reaction Time : Several hours to overnight

EPBH acts primarily through its interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may influence mood and behavior, positioning EPBH as a candidate for research into mood disorders and other neuropsychiatric conditions. The precise molecular targets remain under investigation, but its structural similarities to other psychoactive compounds suggest a mechanism involving modulation of neurotransmitter systems.

Biological Activities

Research has indicated several potential biological activities associated with EPBH:

- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may contribute to its psychoactive effects, akin to other piperazine derivatives.

- Anticancer Properties : Some studies have reported that related piperazine compounds exhibit moderate to significant efficacy against various cancer cell lines, including breast cancer cells. For instance, compounds similar to EPBH have shown IC50 values in the micromolar range against human breast cancer cells, indicating potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of EPBH compared to structurally similar piperazine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₄H₂₁N₂O·HCl | Potential interactions with serotonin/dopamine receptors |

| 1-(4-Methoxybenzyl)-piperazine | C₁₂H₁₈N₂O | Exhibits stimulant properties similar to amphetamines |

| 1-(4-Methoxyphenyl)-piperazine | C₁₃H₁₉N₂O | Known for euphoric effects; interacts with serotonin receptors |

| 1-(3-Chlorobenzyl)-piperazine | C₁₂H₁₆ClN₂ | Displays antipsychotic properties; affects dopamine pathways |

Case Studies and Research Findings

- Anticancer Activity : A study investigated the efficacy of various piperazine derivatives, including those structurally related to EPBH, against human breast cancer cells. The compound demonstrated an IC50 value of approximately 18 µM, indicating significant anticancer potential .

- Neuropharmacological Effects : Research into the effects of EPBH on neurotransmitter systems has suggested that it may modulate mood-related pathways, potentially offering therapeutic benefits in treating depression or anxiety disorders.

- Proteomic Applications : In proteomics research, EPBH has been utilized to study protein interactions and functions, showcasing its versatility beyond traditional medicinal applications.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-Ethoxy-benzyl)-piperazine hydrochloride and related piperazine derivatives?

Piperazine hydrochloride derivatives are typically synthesized via cyclo-condensation reactions. For example, 1-(2,3-dichlorophenyl)piperazine hydrochloride is synthesized by reacting halogenated diethylammonium salts with substituted anilines in aqueous solutions without catalysts, yielding high-purity products after recrystallization . Alternative routes include coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for functionalizing carboxyl groups on peptides, which may be adapted for benzyl-piperazine derivatives . Key steps often involve purification via column chromatography and characterization using NMR and IR spectroscopy .

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and chromatographic techniques:

- NMR and IR spectroscopy : Confirm the presence of characteristic functional groups (e.g., piperazine ring protons, ethoxy benzyl C-O stretch) .

- HPLC with UV/Vis detection : Monitor purity and identify impurities using reversed-phase columns (e.g., cyanopropyl-bonded stationary phases) and micellar/microemulsion mobile phases .

- Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns, particularly for detecting degradation byproducts .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Reverse-phase liquid chromatography (RP-LC) is widely used. For example, flunarizine hydrochloride and its degradation products were separated using RP-LC with micellar mobile phases containing sodium dodecyl sulfate (SDS) and butanol . Method validation should include parameters like linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and precision (%RSD < 2%) .

Advanced Research Questions

Q. How can researchers address contradictions in stability data for this compound under varying environmental conditions?

Stability studies should systematically evaluate:

- pH : Protonation states of the piperazine ring affect solubility and reactivity.

- Temperature : Accelerated degradation studies (e.g., 40°C/75% RH) can predict shelf life .

- Light exposure : Photo-degradation pathways may generate aromatic byproducts (e.g., bis(4-fluorophenyl)methanol) .

Use LC-MS to track degradation kinetics and identify intermediates. For example, oxidative stress testing with H₂O₂ revealed N-oxide formation in similar piperazine derivatives .

Q. What strategies are effective for impurity profiling in this compound synthesis?

Impurity profiling requires orthogonal analytical techniques:

- LC-UV/MS : Detect and quantify synthesis byproducts (e.g., 1,1-trimethylene-bis[4-(3-chlorophenyl)piperazine] hydrochloride) .

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate stress-induced impurities .

- Comparative spectroscopy : Match impurity spectra with reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) .

Q. How does the 4-ethoxy-benzyl substituent influence the compound's biological activity compared to other aryl-piperazine derivatives?

Structure-activity relationship (SAR) studies suggest:

- Electron-donating groups (e.g., ethoxy) enhance receptor binding affinity by stabilizing π-π interactions. For instance, fluorobenzyl-piperazine derivatives showed improved tyrosine kinase inhibition due to increased hydrophobic interactions .

- Substituent position : Para-substituted derivatives (e.g., 4-methoxyphenyl) exhibit higher metabolic stability compared to ortho/meta analogs .

In vitro assays (e.g., receptor binding or enzyme inhibition) paired with molecular docking can validate these hypotheses .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

- Storage : Keep at -20°C in airtight containers under inert gas (e.g., N₂) to prevent hygroscopic degradation .

Q. Methodological Notes

- Contradictions in Evidence : While some studies emphasize aqueous synthesis for piperazine derivatives , others recommend anhydrous conditions for sensitive intermediates . Researchers should optimize based on target substituents.

- Advanced Tools : Computational modeling (e.g., DFT for reaction mechanism studies) and high-resolution mass spectrometry (HRMS) are indispensable for modern SAR and degradation pathway analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.